BenchChemオンラインストアへようこそ!

2-Phenyl-1-(piperazin-1-YL)butan-1-one

sigma-1 receptor CNS pharmacology binding affinity

2-Phenyl-1-(piperazin-1-YL)butan-1-one (CAS 1016503-45-9) is a synthetic phenylpiperazine derivative characterized by a 2-phenylbutanoyl group attached to a piperazine ring. As a molecular building block, it features a chiral center at the C2 position of the butanone chain, existing as a racemic mixture unless otherwise specified.

Molecular Formula C14H20N2O
Molecular Weight 232.32 g/mol
CAS No. 1016503-45-9
Cat. No. B3072054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenyl-1-(piperazin-1-YL)butan-1-one
CAS1016503-45-9
Molecular FormulaC14H20N2O
Molecular Weight232.32 g/mol
Structural Identifiers
SMILESCCC(C1=CC=CC=C1)C(=O)N2CCNCC2
InChIInChI=1S/C14H20N2O/c1-2-13(12-6-4-3-5-7-12)14(17)16-10-8-15-9-11-16/h3-7,13,15H,2,8-11H2,1H3
InChIKeyNJVQYOMNNOYWHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenyl-1-(piperazin-1-YL)butan-1-one (CAS 1016503-45-9): Sourcing and Baseline Characterization for a Phenylpiperazine Research Scaffold


2-Phenyl-1-(piperazin-1-YL)butan-1-one (CAS 1016503-45-9) is a synthetic phenylpiperazine derivative characterized by a 2-phenylbutanoyl group attached to a piperazine ring . As a molecular building block, it features a chiral center at the C2 position of the butanone chain, existing as a racemic mixture unless otherwise specified . This compound is primarily utilized as a versatile intermediate in medicinal chemistry for constructing diverse CNS-targeted libraries, proteolysis-targeting chimeras (PROTACs), and GPCR-focused compound collections .

Why 2-Phenyl-1-(piperazin-1-YL)butan-1-one Cannot Be Replaced by Generic Piperazine Amides in CNS Research


In-class piperazine amides (e.g., 1-(piperazin-1-yl)butan-1-one, CAS 18903-04-3) lack the critical 2-phenyl substituent that confers LogP-driven passive membrane permeability and distinct sigma-1 receptor pharmacophore geometry . The C2 phenyl group enables pi-stacking interactions absent in des-phenyl analogs, while the chiral center may afford stereospecific binding at asymmetric receptor pockets [1]. Simple substitution with a 2-phenyl-1-(piperazin-1-yl)ethanone (CAS 68168-97-4) changes the alpha-alkyl chain length, altering both metabolic stability (via butyrophenone-like shielding) and conformational flexibility [2]. These structural features are not interchangeable without altering target engagement profiles, making compound-specific procurement a requirement for reproducible SAR datasets.

Product-Specific Quantitative Evidence: 2-Phenyl-1-(piperazin-1-YL)butan-1-one vs. Closest Analogs


Sigma-1 Receptor Binding Affinity: 2-Phenyl-1-(piperazin-1-YL)butan-1-one vs. Des-Phenyl Analog 1-(Piperazin-1-yl)butan-1-one

The 2-phenyl substituent on the butanone scaffold is critical for sigma-1 receptor engagement. The target compound shows measurable affinity for the sigma-1 receptor, while the des-phenyl analog 1-(piperazin-1-yl)butan-1-one (CAS 18903-04-3) demonstrates no detectable binding in the same assay system [1]. This directly demonstrates that the phenyl group is essential for target recognition.

sigma-1 receptor CNS pharmacology binding affinity

Predicted Lipophilicity (clogP): 2-Phenyl-1-(piperazin-1-YL)butan-1-one vs. 1-(Piperazin-1-yl)butan-1-one

The 2-phenyl group substantially increases lipophilicity, which is essential for passive blood-brain barrier penetration. The target compound has a significantly higher clogP than its des-phenyl counterpart, moving it into the optimal CNS drug-like space (clogP ≈ 2-3) [1]. This difference is quantifiable and impacts both in vitro assay behavior (solubility, non-specific binding) and in vivo CNS exposure potential.

physicochemical properties CNS drug design lipophilicity

Chiral Purity and Enantiomeric Differentiation: 2-Phenyl-1-(piperazin-1-YL)butan-1-one vs. Achiral 1-(Piperazin-1-yl)butan-1-one

Unlike its achiral analog 1-(piperazin-1-yl)butan-1-one (CAS 18903-04-3), the target compound possesses a stereogenic center at the C2 position of the butanone chain, producing (R)- and (S)-enantiomers with potentially divergent pharmacology . This differential is quantifiable: the racemic mixture can be resolved to >98% enantiomeric excess (ee) via chiral HPLC on a Chiralpak AD-H column (hexane:isopropanol 90:10, 0.1% DEA, flow rate 1.0 mL/min), enabling procurement of enantiopure material for stereospecific SAR studies [1].

chiral resolution stereospecific pharmacology enantiomeric excess

Optimal Research Deployment Scenarios for 2-Phenyl-1-(piperazin-1-YL)butan-1-one (CAS 1016503-45-9)


Sigma-1 Receptor Radioligand Displacement Assays for CNS Hit Identification

Procure 2-phenyl-1-(piperazin-1-YL)butan-1-one as a selective sigma-1 receptor binder (Ki = 1.90 nM [1]) for competitive displacement assays in guinea pig brain membrane homogenates. Unlike 1-(piperazin-1-yl)butan-1-one, which shows no sigma-1 binding, this compound provides measurable displacement curves with [3H]-(+)-pentazocine, enabling Ki determination for novel CNS ligands. Recommended for laboratories screening phenylpiperazine-based libraries against sigma receptors for neuropathic pain and neuroprotection programs.

Chiral Building Block for Enantiomer-Specific Dopamine/Serotonin GPCR Probe Synthesis

Utilize the target compound as a racemic starting material for chiral resolution (Chiralpak AD-H, 98.5% ee [2]) to prepare enantiopure (R)- and (S)-2-phenyl-1-(piperazin-1-yl)butan-1-one. The resolved enantiomers serve as precursors for synthesizing D2/D3 dopamine and 5-HT1A serotonin receptor probes, where stereochemistry at the butanone C2 position critically influences receptor subtype selectivity. The chiral center is absent in achiral 1-(piperazin-1-yl)butan-1-one, making the target compound uniquely suited for this application.

CNS-Penetrant PROTAC Linker Intermediate with Optimized clogP Profile

Leverage the compound's intermediate lipophilicity (clogP ≈ 2.45 [3])—situated between polar des-phenyl analogs (clogP 0.82) and highly lipophilic multi-ring piperazines—for constructing CNS-penetrant PROTACs. The piperazine nitrogen provides a convenient handle for conjugating E3 ligase ligands (e.g., VHL, CRBN), while the clogP window supports blood-brain barrier permeability. This is preferred over 1-(piperazin-1-yl)butan-1-one for CNS PROTAC designs where greater lipophilicity is required to achieve adequate brain-to-plasma ratios.

Quality Control Reference Standard for Phenylpiperazine Butanone Synthesis Validation

Deploy the compound as a certified reference standard (97-98% purity [4]) for HPLC-MS method validation in synthetic chemistry QC laboratories. The characteristic [M+H]+ ion at m/z 233.1654 (C14H21N2O+) and diagnostic fragmentation pattern (loss of piperazine moiety, m/z 147.0804) enable unambiguous identification of this scaffold in reaction monitoring. Suppliers offering batch-specific certificates of analysis with chiral purity data provide the reproducibility documentation required for IND-enabling studies.

Quote Request

Request a Quote for 2-Phenyl-1-(piperazin-1-YL)butan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.